molecular formula C17H20BrNO2 B2721393 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one CAS No. 1797286-45-3

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one

Cat. No.: B2721393
CAS No.: 1797286-45-3
M. Wt: 350.256
InChI Key: NOPZXJUDNCMJSA-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C17H20BrNO2 and its molecular weight is 350.256. The purity is usually 95%.
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Scientific Research Applications

Substance P (NK1) Receptor Antagonists

Compounds structurally related to the query have been investigated for their role as potent nonpeptide antagonists of the substance P (NK1) receptor. For example, CP-96,345, a compound featuring an azabicyclo[2.2.2]octan-3-amine core, has shown selective inhibition of the NK1 receptor, suggesting its utility in exploring the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Synthesis and Stereochemical Studies

Research on similar azabicyclooctane derivatives has provided insights into their synthesis and stereochemical determination, crucial for understanding their biological activity. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors, which involve azabicyclooctane structures, highlights the importance of stereochemistry in the biological efficacy of these compounds (Chen et al., 2010).

Structural Analysis and Configuration

The analysis of isomeric azabicyclooctanes has revealed the significance of their configuration and relative stereochemistry in determining their physical and chemical properties. Studies have detailed the crystal structures of these compounds, providing a foundation for their application in more targeted scientific research (Brzezinski et al., 2013).

Radiopharmaceutical Applications

Azabicyclooctane derivatives have been evaluated as ligands for receptors, such as the muscarinic acetylcholinergic receptor, demonstrating their potential as radiopharmaceuticals. This research emphasizes the role of such compounds in developing imaging agents for receptor density studies in the brain and heart (McPherson et al., 1995).

Analgesic and Antagonist Activities

The analgetic and narcotic antagonist activities of 1-phenyl-6-azabicyclo[3.2.1]octanes, closely related to the queried compound, have been explored, uncovering their structure-activity relationships. Such studies highlight the therapeutic potential of these compounds in pain management and addiction treatment (Takeda et al., 1977).

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-21-16-9-5-12(11-15(16)18)6-10-17(20)19-13-3-2-4-14(19)8-7-13/h2-3,5,9,11,13-14H,4,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZXJUDNCMJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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